REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[CH2:6]([N:8]1[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH3:7].[C:21]([O-:24])(=O)C.[Na+].CN(C)[CH:28]=[O:29]>O>[CH2:6]([N:8]1[C:20]2[CH:19]=[CH:18][C:17]([CH:28]=[O:29])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([CH:21]=[O:24])[CH:13]=2)[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
326 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
820 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
271 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled in a salt/ice bath
|
Type
|
CUSTOM
|
Details
|
reached 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise above 5° C
|
Type
|
TEMPERATURE
|
Details
|
After the flask warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the flask was heated to 90° C. for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
Next, the reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added slowly to a cooled 4.5 liter beaker
|
Type
|
ADDITION
|
Details
|
containing a solution
|
Type
|
TEMPERATURE
|
Details
|
The beaker was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The brownish solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed repeatedly with water
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
the resulting product was recrystallized once from toluene using activated charcoal
|
Type
|
CUSTOM
|
Details
|
dried under vacuum in an oven
|
Type
|
TEMPERATURE
|
Details
|
heated at 70° C. for 6 hours
|
Duration
|
6 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |